2-(4-chlorophenoxy)-5-nitroterephthalic acid
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Description
2-(4-chlorophenoxy)-5-nitroterephthalic acid is a useful research compound. Its molecular formula is C14H8ClNO7 and its molecular weight is 337.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.9989293 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Electronics
Research into molecular electronics has explored molecules with nitroamine redox centers, demonstrating significant electronic properties such as negative differential resistance and high on-off peak-to-valley ratios. This is indicative of the potential use of similar compounds in molecular electronic devices (Chen et al., 1999).
Environmental Analysis and Degradation
Studies on the degradation of pollutants and their environmental impact have been conducted, focusing on compounds such as 2,4-D and other chlorophenoxy acids. These works provide insight into methods for the detection, quantification, and degradation of environmental pollutants, which may apply to compounds like 2-(4-chlorophenoxy)-5-nitroterephthalic acid (Sharma et al., 2012).
Catalysis and Chemical Reactions
Research into catalytic processes, such as the electrochemical oxidation of organic molecules to more valuable chemicals, demonstrates the importance of catalyst design and optimization. For example, studies on nickel, cobalt, and iron oxyhydroxide anodes for electrochemical reactions highlight the role of catalysts in transforming biomass-derived chemicals into valuable products (Taitt et al., 2018).
Pollutant Removal
Efforts to remove specific pollutants from water using advanced materials, such as uranyl-organic frameworks, showcase innovative approaches to environmental remediation. These materials demonstrate potential for the adsorption and degradation of pollutants, which may relate to the applications of this compound in similar contexts (Chao et al., 2019).
Sensing Applications
Metal-organic frameworks (MOFs) associated with mixed ligands have been synthesized for selective sensing of various analytes, including nitrobenzene derivatives and metal ions. This indicates a potential application area for related compounds in the development of selective luminescent sensors (Zhang et al., 2018).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-5-nitroterephthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO7/c15-7-1-3-8(4-2-7)23-12-6-9(13(17)18)11(16(21)22)5-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRQSNHHCISUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2C(=O)O)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.